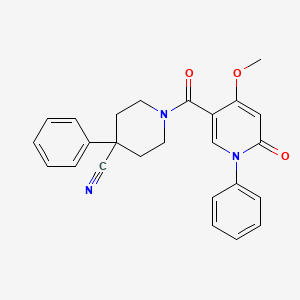
1-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a useful research compound. Its molecular formula is C25H23N3O3 and its molecular weight is 413.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O3, with a molecular weight of 336.39 g/mol. The compound features a dihydropyridine core, which is known for various pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of appropriate piperidine derivatives with substituted dihydropyridine intermediates. The reaction conditions often involve the use of solvents such as methanol or THF under controlled temperatures.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of compounds related to this compound against various human tumor cell lines. For instance, compounds exhibiting similar structures have shown activity against colon HT29 carcinoma cells, with some analogs being reported as 2.5 times more effective than doxorubicin, a commonly used chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study involving a series of 1,4,6-trisubstituted dihydropyridines, several analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. One specific analog was found to be equipotent to ampicillin .
Case Studies
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dihydropyridine moiety may interact with cellular targets involved in apoptosis and cell cycle regulation, potentially leading to increased cell death in cancerous cells.
Propiedades
IUPAC Name |
1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)-4-phenylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-22-16-23(29)28(20-10-6-3-7-11-20)17-21(22)24(30)27-14-12-25(18-26,13-15-27)19-8-4-2-5-9-19/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNICDLREUMFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













